molecular formula C8H14N2O3 B8553549 1-Nitro-2-nitrosocyclooctane CAS No. 15564-62-2

1-Nitro-2-nitrosocyclooctane

Cat. No.: B8553549
CAS No.: 15564-62-2
M. Wt: 186.21 g/mol
InChI Key: UKNXQTWLWBWMEL-UHFFFAOYSA-N
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Description

1-Nitro-2-nitrosocyclooctane is an alicyclic compound featuring adjacent nitro (-NO₂) and nitroso (-NO) functional groups on an eight-membered carbon ring. The cyclooctane backbone introduces moderate ring strain, which influences its stability and reactivity compared to analogous acyclic or aromatic systems.

Properties

CAS No.

15564-62-2

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

1-nitro-2-nitrosocyclooctane

InChI

InChI=1S/C8H14N2O3/c11-9-7-5-3-1-2-4-6-8(7)10(12)13/h7-8H,1-6H2

InChI Key

UKNXQTWLWBWMEL-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C(CC1)N=O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-nitro-2-nitrosocyclooctane with structurally or functionally related compounds, emphasizing molecular features, stability, and applications.

Table 1: Comparative Properties of Nitro/Nitroso Compounds

Compound Name Structure Molecular Weight (g/mol) Physical State Stability Notes Applications
This compound Cyclooctane with -NO₂ and -NO 190.16* Theoretical† Sensitive to light/heat; ring strain may reduce stability Research precursor, mechanistic studies
N-Nitrosodimethylamine (CH₃)₂N-NO 74.08 Liquid Volatile; carcinogenic; decomposes at >150°C Toxicology studies, industrial byproduct
4-Nitroquinoline-N-oxide Nitrated quinoline with -NO₂ 190.16 Solid Stable crystalline solid; mutagenic Cancer research, DNA damage models
5-Nitrosalicylaldehyde Salicylaldehyde with -NO 167.12 Crystalline Light-sensitive; oxidizes readily Chelating agent, coordination chemistry

*Calculated based on cyclooctane (C₈H₁₄) + NO₂ (46) + NO (30). †No experimental data on isolated bulk material.

Key Findings:

However, its stability likely exceeds that of acyclic nitrosoamines (e.g., N-nitrosodimethylamine), which are highly volatile and thermally labile . Adjacent nitro and nitroso groups may foster intramolecular interactions, such as hydrogen bonding or redox reactions, further complicating its stability profile.

Functional Group Reactivity :

  • Unlike 5-nitrosalicylaldehyde, where the nitroso group is conjugated with an aromatic aldehyde, the alicyclic nitroso group in this compound lacks aromatic stabilization, rendering it more reactive toward electrophiles or nucleophiles .

Applications and Limitations: While 4-nitroquinoline-N-oxide is widely used in mutagenicity assays due to its DNA-binding properties, this compound’s applications remain speculative. Its dual functionality could make it a candidate for studying nitrosation-nitrification pathways in strained systems.

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